4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-4-6-14(19)7-5-13/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSMMHXGYXDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2,4,6-trimethylphenyl hydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the fluorinated thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit promising anticancer properties. The compound 4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that certain derivatives can significantly suppress the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC50 values indicating potent activity .
- Case Studies : A notable study demonstrated that a series of thiadiazole derivatives exhibited high antiproliferative activity against a range of cancers including breast carcinoma and colon carcinoma. The structure–activity relationship (SAR) analysis highlighted that substitutions on the phenyl ring are crucial for enhancing anticancer efficacy .
Antimicrobial Properties
The antimicrobial potential of 1,3,4-thiadiazole derivatives has also been extensively documented.
- Broad Spectrum Activity : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized that exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Case Studies : A comprehensive evaluation revealed that certain thiadiazole derivatives displayed minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against resistant bacterial strains. This suggests their potential as lead compounds in antibiotic development .
Anticonvulsant Effects
The anticonvulsant properties of 1,3,4-thiadiazole derivatives are another area of interest.
- Mechanism of Action : These compounds have been shown to modulate neurotransmitter systems and ion channels involved in seizure activity. For instance, some derivatives demonstrated protective effects in animal models against induced seizures .
- Case Studies : Research has indicated that specific thiadiazole compounds exhibit significant anticonvulsant activity with low toxicity levels. In particular, studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models have shown promising results for certain analogs .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the thiadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
Fluorine Substitution : The 4-fluoro group in the target compound and analogs (e.g., 4f) enhances electron-withdrawing properties, improving binding to enzymatic targets like dihydrofolate reductase (DHFR) via hydrogen bonding or dipole interactions .
Halogenation : Bromo- or chloro-substituted benzamides (e.g., 2,4-dichloro derivatives) show stronger DHFR inhibition (∆G = -9.0 kcal/mol vs. -8.4 kcal/mol for nitro-substituted analogs) .
Key Findings:
- Anticancer Activity : Bromo-substituted thiadiazoles exhibit superior in vivo efficacy compared to fluoro or chloro derivatives, likely due to enhanced electrophilicity and DNA intercalation .
- Enzyme Inhibition : The target compound’s structural analog, 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrates stronger DHFR binding (∆G = -9.0 kcal/mol) than nitro-substituted derivatives, attributed to optimized hydrophobic interactions with the enzyme’s active site .
- Antimicrobial Activity : Methylthio-propyl-substituted analogs show selective activity against Gram-positive bacteria (e.g., Bacillus anthracis), suggesting the trimethylphenyl group in the target compound may similarly enhance antimicrobial potency .
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physicochemical Data
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Key Signals) | Molecular Weight | Solubility |
|---|---|---|---|---|
| 4-Fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | ~1663–1682 (C=O) | δ 7.8–8.1 (Ar-H, benzamide), δ 2.3–2.6 (CH₃) | ~369.4 (estimated) | Low (hydrophobic) |
| 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) | 1665–1680 | δ 8.5–8.7 (pyridyl-H), δ 7.6–7.9 (Ar-H) | 329.3 | Moderate (polar) |
| 2,4-Dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | 1247–1255 (C=S) | δ 7.4–7.6 (Ar-H), δ 2.2–2.5 (CH₃) | 444.3 | Low |
Biological Activity
4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this specific compound, presenting data from various studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16F N3S
- Molecular Weight : 299.37 g/mol
This compound features a fluorine atom on the benzamide moiety and a 1,3,4-thiadiazole ring that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cancer cell proliferation.
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 |
| HCT116 (Colon) | 10.00 | |
| A549 (Lung) | 8.00 |
These values indicate that the compound exhibits significant potency against breast and lung cancer cell lines, comparable to existing chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Flow cytometry assays have indicated that this compound can induce both early and late apoptosis in cancer cells. For instance, treated MCF-7 cells showed an increase in apoptotic cells from 0.89% (control) to 37.83% after treatment with the compound for 24 hours .
- Cell Cycle Arrest : The compound has been observed to cause G2-M phase arrest in cancer cell lines, which is critical for halting cell proliferation .
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A recent study highlighted that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against MCF-7 cells. The study also noted the compound's ability to enhance p53 expression levels and activate caspase pathways leading to apoptosis .
- In Vivo Studies : Animal models treated with thiadiazole derivatives showed a significant reduction in tumor size compared to controls. This suggests potential for therapeutic application beyond in vitro findings .
Q & A
Q. What are the standard synthetic routes for preparing 4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps:
Thiadiazole Ring Formation : Reacting thiosemicarbazide derivatives with carboxylic acids (e.g., 2,4,6-trimethylbenzoic acid) under acidic conditions to form the 1,3,4-thiadiazole core .
Amide Coupling : Introducing the 4-fluorobenzamide moiety via nucleophilic acyl substitution. For example, reacting 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in pyridine at room temperature .
Critical Conditions :
- Solvent Choice : Pyridine or DMF enhances reactivity in amide coupling.
- Temperature : Controlled heating (reflux) during thiadiazole formation improves ring stability.
- Catalysts : Bases like triethylamine neutralize HCl byproducts, preventing side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), thiadiazole protons (δ 8.0–8.5 ppm), and methyl groups (δ 2.0–2.5 ppm). Disappearance of amine (-NH₂) signals confirms successful amide bond formation .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, dihedral angles between thiadiazole and benzamide groups) and confirms hydrogen bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 395.1 for [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Enzyme Inhibition : Test against PfENR (enoyl-ACP reductase) or HDAC (histone deacetylase) via spectrophotometric assays. IC₅₀ values correlate with thiadiazole’s electron-withdrawing effects .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <10 µM indicating anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables:
- Temperature : Higher temps (80–100°C) accelerate thiadiazole formation but risk decomposition.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying .
- Purification : Gradient column chromatography (hexane:EtOAc 3:1 to 1:1) removes unreacted starting materials. Recrystallization in methanol enhances purity (>95% by HPLC) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Analog Comparison : Compare substituent effects (e.g., 2,4,6-trimethylphenyl vs. 4-fluorophenyl) on activity. For example, bulky substituents may hinder membrane permeability .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Q. What computational methods predict binding affinity with target enzymes, and how do they correlate with experimental data?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with PfENR (PDB: 1NHI). The thiadiazole ring’s sulfur atom often forms hydrogen bonds with Arg158, while the fluorobenzamide group occupies hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
- QSAR Modeling : Use Hammett constants (σ) of substituents to predict IC₅₀. Electron-withdrawing groups (e.g., -F) enhance enzyme inhibition .
Q. What strategies mitigate solubility challenges in pharmacological studies?
Methodological Answer:
- Co-Solvents : Use DMSO:PBS (10:90) for in vitro assays. For in vivo, employ cyclodextrin-based formulations .
- Salt Formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (>5 mg/mL) without altering activity .
- Nanoencapsulation : PEG-PLGA nanoparticles (150–200 nm diameter) enhance bioavailability in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
